molecular formula C11H22Br2N2O B14573880 2-[(1,2-Dibromopropyl)-NNO-azoxy]octane CAS No. 61720-85-2

2-[(1,2-Dibromopropyl)-NNO-azoxy]octane

Cat. No.: B14573880
CAS No.: 61720-85-2
M. Wt: 358.11 g/mol
InChI Key: ONXAOLJURVUMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,2-Dibromopropyl)-NNO-azoxy]octane is a chemical compound that belongs to the class of organobromine compounds It is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to an azoxy group and an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2-Dibromopropyl)-NNO-azoxy]octane typically involves the reaction of 1,2-dibromopropane with an azoxy compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-Dibromopropyl)-NNO-azoxy]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(1,2-Dibromopropyl)-NNO-azoxy]octane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organobromine compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1,2-Dibromopropyl)-NNO-azoxy]octane involves its interaction with specific molecular targets and pathways. The bromine atoms and azoxy group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromopropane: A related compound with similar structural features but lacking the azoxy group.

    1,2-Dibromoethane: Another organobromine compound with two bromine atoms attached to an ethane chain.

    Tetrabromoethane: A compound with four bromine atoms attached to an ethane chain.

Uniqueness

2-[(1,2-Dibromopropyl)-NNO-azoxy]octane is unique due to the presence of both bromine atoms and an azoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

61720-85-2

Molecular Formula

C11H22Br2N2O

Molecular Weight

358.11 g/mol

IUPAC Name

1,2-dibromopropylimino-octan-2-yl-oxidoazanium

InChI

InChI=1S/C11H22Br2N2O/c1-4-5-6-7-8-9(2)15(16)14-11(13)10(3)12/h9-11H,4-8H2,1-3H3

InChI Key

ONXAOLJURVUMQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)[N+](=NC(C(C)Br)Br)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.